1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one is an organic compound with a complex structure that includes an amino group, a chloromethyl group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one can be achieved through several synthetic routes. One common method involves the bromination of 1-(2-Amino-3-(chloromethyl)phenyl)propan-1-one using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the process, minimizing the risk of handling hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 1-(2-Amino-3-(chloromethyl)phenyl)-2-hydroxypropan-1-one.
Oxidation: Formation of 1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropanoic acid.
Reduction: Formation of 1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropanol.
Scientific Research Applications
1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Amino-3-(chloromethyl)phenyl)-3-chloropropan-1-one
- 1-(2-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one
- 1-(2-Amino-3-(chloromethyl)phenyl)-2-iodopropan-1-one
Uniqueness
1-(2-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of both a bromine atom and a chloromethyl group, which confer distinct reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C10H11BrClNO |
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Molecular Weight |
276.56 g/mol |
IUPAC Name |
1-[2-amino-3-(chloromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C10H11BrClNO/c1-6(11)10(14)8-4-2-3-7(5-12)9(8)13/h2-4,6H,5,13H2,1H3 |
InChI Key |
YFTFZCYDNVUUFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC(=C1N)CCl)Br |
Origin of Product |
United States |
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